Cas no 720702-45-4 (Benzenamine, 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxy-)
720702-45-4 structure
Product Name:Benzenamine, 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxy-
CAS-nummer:720702-45-4
MF:C11H12BrN3O
MW:282.136481285095
CID:1752502
PubChem ID:11572741
Update Time:2025-04-21
Benzenamine, 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxy- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzenamine, 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxy-
- 3-(4-BROMO-2-METHYL-2H-PYRAZOL-3-YL)-4-METHOXYPHENYLAMINE
- 3-(4-bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxy-phenylamine
- 5-(2'-methoxy-5'-aminophenyl)-4-bromo-1-methyl-1H-pyrazole
- 3-(4-bromo-2-methyl-2H-pyrazol-3-yl)4-methoxy-phenylamine
- starbld0041288
- 720702-45-4
- SCHEMBL132568
- 3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxyaniline
- RILADVAQSOZHMY-UHFFFAOYSA-N
-
- Inchi: 1S/C11H12BrN3O/c1-15-11(9(12)6-14-15)8-5-7(13)3-4-10(8)16-2/h3-6H,13H2,1-2H3
- InChI-sleutel: RILADVAQSOZHMY-UHFFFAOYSA-N
- LACHT: BrC1C=NN(C)C=1C1C=C(C=CC=1OC)N
Berekende eigenschappen
- Exacte massa: 281.01637g/mol
- Monoisotopische massa: 281.01637g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 2
- Complexiteit: 241
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.9
- Topologisch pooloppervlak: 53.1Ų
Benzenamine, 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxy- Gerelateerde literatuur
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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